molecular formula C17H17N5O5 B2943406 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034297-60-2

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2943406
CAS RN: 2034297-60-2
M. Wt: 371.353
InChI Key: NQRFFMCRIPBOJW-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H17N5O5 and its molecular weight is 371.353. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kendre, Landge, and Bhusare (2015) discusses the synthesis and biological evaluation of novel derivatives, including pyrazole and oxadiazole moieties, for antimicrobial and anti-inflammatory purposes. Although the specific compound is not mentioned, the structural motifs like pyrazole and oxadiazole in the compound suggest potential antimicrobial and anti-inflammatory applications (Kendre, Landge, & Bhusare, 2015).

Metabolic Studies

Research by Maciolek et al. (2011) on setileuton, a 5-lipoxygenase inhibitor, highlights the metabolic transformation of the 1,3,4-oxadiazole ring, a structural component similar to the compound . This study could indicate the compound's potential metabolism pathways and the importance of cytochrome P450 enzymes in its biotransformation (Maciolek, Ma, Menzel, Laliberte, Bateman, Krolikowski, & Gibson, 2011).

Palladium-Catalyzed Reactions

A study by Gabriele et al. (2006) involves palladium-catalyzed reactions related to benzo[1,4]dioxine derivatives, which could provide insights into synthetic methodologies that might be applicable to the compound . This research demonstrates the utility of palladium catalysis in constructing complex molecules, potentially relevant for synthesizing and modifying the compound of interest (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Antimicrobial and Anti-proliferative Activities

Mansour et al. (2020) explore thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities. While the specific compound is not mentioned, the study's focus on similar structural elements suggests potential research avenues in antimicrobial and cancer research for the compound (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-10(26-12-3-4-13-14(5-12)25-9-24-13)17(23)18-7-15-20-16(21-27-15)11-6-19-22(2)8-11/h3-6,8,10H,7,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRFFMCRIPBOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=CN(N=C2)C)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

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